allyl 6-chloro-2H-chromene-3-carboxylate
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Overview
Description
Allyl 6-chloro-2H-chromene-3-carboxylate is an organic compound with the molecular formula C₁₃H₁₁ClO₃. It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound features a chromene ring system substituted with a chlorine atom and an allyl ester group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl 6-chloro-2H-chromene-3-carboxylate typically involves the esterification of 6-chloro-2H-chromene-3-carboxylic acid with allyl alcohol. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve higher conversion rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Allyl 6-chloro-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The chromene ring can be reduced to form dihydrochromene derivatives.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Dihydrochromene derivatives.
Substitution: Amino or thiochromene derivatives.
Scientific Research Applications
Allyl 6-chloro-2H-chromene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of allyl 6-chloro-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The chromene ring system can interact with biological macromolecules such as enzymes and receptors, leading to modulation of their activity. The chlorine atom and allyl ester group can also contribute to the compound’s reactivity and binding affinity, enhancing its biological effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A structurally related compound with a benzopyran ring system.
6-chloro-2H-chromene-3-carboxylic acid: The parent acid of allyl 6-chloro-2H-chromene-3-carboxylate.
Allyl 2H-chromene-3-carboxylate: A similar compound without the chlorine substitution.
Uniqueness
This compound is unique due to the presence of both the chlorine atom and the allyl ester group, which confer distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity in substitution reactions, while the allyl ester group provides a site for further functionalization and derivatization.
Properties
IUPAC Name |
prop-2-enyl 6-chloro-2H-chromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3/c1-2-5-16-13(15)10-6-9-7-11(14)3-4-12(9)17-8-10/h2-4,6-7H,1,5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBQRPVWDUXONV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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